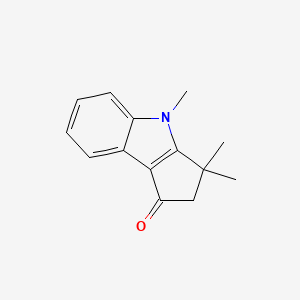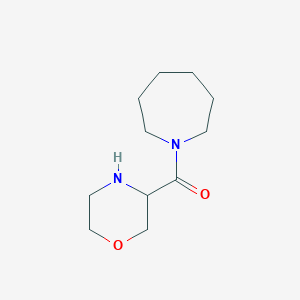
5-Fluoro-2-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pyridin-4-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a fluorine atom at the 5th position of the indole ring and a pyridin-4-yl group at the 2nd position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxindole derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to form reduced indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Fluoro-2-(pyridin-4-yl)indoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Similar structure but lacks the pyridin-4-yl group.
2-(Pyridin-4-yl)indoline: Similar structure but lacks the fluorine atom at the 5th position.
5-Fluoro-3-(pyridin-4-yl)indole: Similar structure but with the pyridin-4-yl group at the 3rd position instead of the 2nd position.
Uniqueness
5-Fluoro-2-(pyridin-4-yl)indoline is unique due to the presence of both the fluorine atom and the pyridin-4-yl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H11FN2 |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-7,13,16H,8H2 |
InChI Key |
QGVHICATVIOEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
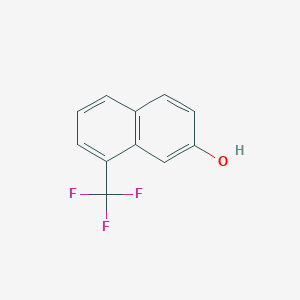
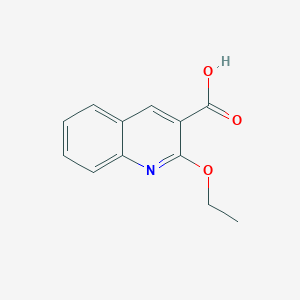
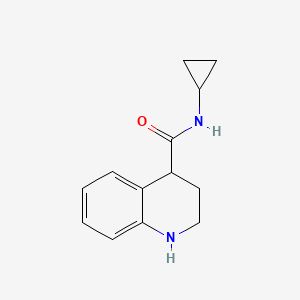

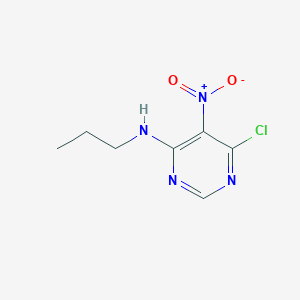
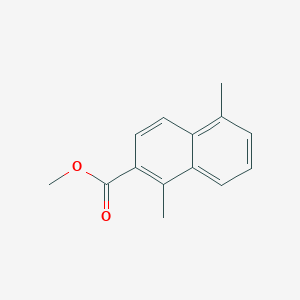
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)
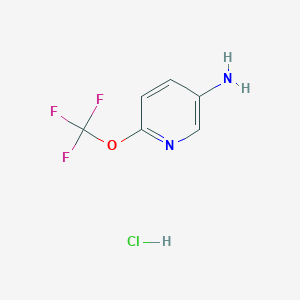
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
